molecular formula C14H10F2N4OS B3015342 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034386-06-4

2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B3015342
CAS No.: 2034386-06-4
M. Wt: 320.32
InChI Key: ZUFQYUZUXWGZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and a triazole ring linked to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Thiophene Moiety: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,6-difluorobenzoyl chloride with an amine precursor containing the triazole-thiophene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up the CuAAC reaction: Ensuring efficient and safe handling of azides and alkynes.

    Optimizing cross-coupling reactions: Using palladium or other catalysts to achieve high selectivity and yield.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in developing new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and thiophene moiety could play roles in binding to the target site, while the difluoro groups may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Lacks the triazole and thiophene moieties, making it less versatile.

    N-(1H-1,2,3-triazol-4-ylmethyl)benzamide: Lacks the difluoro groups, which may affect its binding properties.

    Thiophene-substituted benzamides: May have different electronic properties due to the absence of the triazole ring.

Uniqueness

2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to the combination of the difluorobenzamide core, triazole ring, and thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-difluoro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4OS/c15-11-2-1-3-12(16)13(11)14(21)17-6-9-7-20(19-18-9)10-4-5-22-8-10/h1-5,7-8H,6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFQYUZUXWGZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CN(N=N2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.